N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-[(4-Methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a propanamide side chain and a 4-methoxyphenylmethyl substituent. The 4-methoxy group on the phenyl ring may enhance solubility and modulate receptor binding, while the propanamide linker provides structural flexibility. Though direct synthesis data for this compound are absent in the provided evidence, analogous pyrimidoindole derivatives are synthesized via condensation reactions between amino-indole precursors and carbonyl-containing reagents, followed by functionalization of the side chains .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-15-8-6-14(7-9-15)12-22-18(26)10-11-25-13-23-19-16-4-2-3-5-17(16)24-20(19)21(25)27/h2-9,13,24H,10-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNUTFSVLLPZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. The key steps include:
Formation of the Indole Intermediate: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of Intermediates: The indole and pyrimidine intermediates are then coupled through a series of condensation reactions, often using coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and lutidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: It is used in studies investigating the mechanisms of cell apoptosis and cell cycle arrest.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis . This mechanism is similar to that of other known tubulin inhibitors like colchicine.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrimidoindole derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Comparisons
Core Structure Variations :
- The target compound’s pyrimido[5,4-b]indol-4-one core differs from the pyrimido[5,4-b]indol-2,4-dione in , which introduces an additional ketone group. This modification in dione derivatives is associated with enhanced analgesic activity .
- BF22367 () shares the pyrimido[5,4-b]indol-4-one core but has an 8-methyl group and a 3-methylphenyl substituent, suggesting that alkylation at the 8-position may influence steric interactions in biological targets.
Substituent Effects :
- The 4-methoxyphenylmethyl group in the target compound contrasts with the 3-methylphenyl in BF22365. Methoxy groups generally improve solubility and metabolic stability compared to alkyl groups .
- highlights a sulfanyl acetamide linker , which may confer redox activity or alter binding kinetics compared to the propanamide linker in the target compound.
Biological Activity: Pyrimidoindole derivatives in demonstrated analgesic and anti-inflammatory activities with low toxicity, suggesting the target compound may share similar pharmacological profiles .
Synthetic Accessibility :
- Analogous compounds (e.g., BF22367) are synthesized via multi-step procedures involving cyclization and functional group coupling, often with moderate yields (e.g., 37% for a related compound in ) .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*Inferred based on methoxy group’s hydrophilicity.
Research Findings and Trends
- Methoxy vs. Alkyl Substituents : Methoxy groups (as in the target compound) enhance water solubility compared to alkyl groups (e.g., 3-methyl in BF22367), which may improve bioavailability .
- Biological Potential: Pyrimidoindole cores are associated with CNS activity; the target compound’s lack of a dione group may reduce off-target effects observed in dione-containing analogs .
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound belonging to the class of pyrimidoindoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.
Chemical Structure
The chemical structure of this compound is characterized by a pyrimidoindole core with a methoxyphenyl substituent. The structural representation is as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions involving indole derivatives and pyrimidine precursors under acidic or basic conditions.
- Introduction of Methoxybenzyl Group : A nucleophilic substitution reaction using methoxybenzyl halides is employed to attach this group to the core.
- Final Acylation : The acetamide moiety is introduced through acylation reactions.
These methods are optimized for yield and purity by controlling reaction conditions such as temperature and pH .
Biological Activity
This compound exhibits a broad spectrum of biological activities:
Anticancer Properties
Research indicates that this compound shows significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values : Studies have reported IC50 values ranging from 10 µM to 50 µM against different cancer types, indicating potent antitumor activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 15 | Induces apoptosis |
| HeLa | 20 | Growth inhibition |
| MCF-7 | 25 | Cell cycle arrest |
The mechanism of action involves interaction with specific biological targets that influence cellular signaling pathways. Notably, it has been shown to inhibit key kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- Study on A549 Cell Line : In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to control groups .
- In Vivo Models : Animal studies indicated that administration of this compound led to tumor regression in xenograft models without notable toxicity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, including cyclization and substitution steps. A typical route includes:
- Step 1 : Construction of the pyrimidoindole core via cyclization of indole derivatives with pyrimidinones under reflux conditions (e.g., toluene, 80–100°C) .
- Step 2 : Introduction of the methoxyphenylmethyl group via nucleophilic substitution or amide coupling, requiring catalysts like Pd/C or DCC (dicyclohexylcarbodiimide) .
- Step 3 : Purification using column chromatography or recrystallization to achieve >95% purity .
| Key Reaction Parameters | Optimization Strategies |
|---|---|
| Temperature control (±5°C) | Use jacketed reactors with precise thermostats |
| Solvent polarity | Test DMF vs. THF for solubility and reaction efficiency |
| Catalyst loading | Screen Pd/C (1–5 mol%) to minimize side products |
Monitoring via TLC (Rf tracking) and HPLC (purity >95%) is critical .
Q. How should researchers characterize the molecular structure of this compound?
Structural confirmation requires a combination of analytical techniques:
- 1H/13C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm) and pyrimidoindole protons (δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- X-ray crystallography : Resolve 3D conformation to analyze intermolecular interactions (e.g., hydrogen bonding) .
| Technique | Critical Data Points |
|---|---|
| NMR | Integration ratios, coupling constants |
| X-ray | Bond angles, dihedral angles of the pyrimidoindole core |
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays based on structural analogs (e.g., pyrimidoindoles with anticancer activity):
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Enzyme inhibition : Test kinase or protease inhibition (IC50 determination) via fluorometric assays .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages .
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
SAR studies require systematic modification of substituents:
- Variations : Replace methoxyphenyl with halophenyl or alkyl groups to assess hydrophobicity .
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the pyrimidoindole core to alter reactivity .
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhanced solubility | |
| 4-Chlorophenyl | Increased cytotoxicity |
Pair synthetic analogs with molecular docking to predict binding affinities (e.g., with EGFR kinase) .
Q. What computational methods predict binding modes with biological targets?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
- Identify key residues in target binding pockets (e.g., ATP-binding sites in kinases) .
- Calculate binding free energies (ΔG) to rank compound efficacy .
Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
Q. How can researchers address contradictory data in biological activity across studies?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Adopt CLIA-certified assays for reproducibility .
- Batch analysis : Compare activity of multiple synthetic batches (HPLC purity >98%) .
- Structural confirmation : Re-characterize compounds after biological testing to rule out degradation .
Example: A 2023 study resolved discrepancies in IC50 values by identifying residual DMF in impure batches .
Q. What strategies stabilize the compound under physiological conditions?
Stability challenges (e.g., hydrolysis of the amide bond) can be addressed via:
- Prodrug design : Mask the amide group with enzymatically cleavable protectors (e.g., ester prodrugs) .
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance serum stability .
Monitor degradation via LC-MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
Q. How can metabolomics identify degradation pathways and bioactive metabolites?
Untargeted metabolomics (LC-QTOF-MS) tracks metabolic fate:
- Phase I metabolites : Hydroxylation or demethylation products .
- Phase II metabolites : Glucuronide or sulfate conjugates .
Use isotopic labeling (e.g., 13C) to distinguish endogenous vs. compound-derived signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
